molecular formula C9H9NO2S B1326683 5-Methoxy-2-(methylthio)-1,3-benzoxazole CAS No. 1071329-05-9

5-Methoxy-2-(methylthio)-1,3-benzoxazole

Cat. No.: B1326683
CAS No.: 1071329-05-9
M. Wt: 195.24 g/mol
InChI Key: FBSWJOYWWDMCCG-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylthio)-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with methoxy and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzoxazole, which is then methylated using methyl iodide to yield 2-(methylthio)benzoxazole. The final step involves the methoxylation of the benzoxazole ring using methanol and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylthio)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Halogenated, nitrated benzoxazole derivatives.

Scientific Research Applications

5-Methoxy-2-(methylthio)-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylthio)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-benzimidazolethiol
  • 5-Methoxy-2-methylbenzothiazole
  • 2-Mercaptobenzoxazole

Uniqueness

5-Methoxy-2-(methylthio)-1,3-benzoxazole is unique due to the presence of both methoxy and methylthio groups on the benzoxazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methoxy-2-methylsulfanyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBSWJOYWWDMCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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